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molecular formula C13H13NO3 B8756527 ethyl 9-methyl-4-oxo-4H-quinolizine-3-carboxylate

ethyl 9-methyl-4-oxo-4H-quinolizine-3-carboxylate

Cat. No. B8756527
M. Wt: 231.25 g/mol
InChI Key: KIVVHZVNDCYHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754220B2

Procedure details

To a solution of lithium diisopropylamide (1.8 M in THF, 64.8 mL, 117 mmol) in 135 mL of THF at −78° C. was added a solution of 2,3-lutidine (10.0 g, 93.0 mol) in 62 mL of THF dropwise over 10 min. After an additional 40 min, a solution diethyl ethoxymethylenemalonate (21.7 mL, 107 mmol) in 30 mL of THF was added slowly over 15 min, and the reaction was slowly warmed to rt. After 2.5 h, the mixture was treated with saturated aqueous ammonium chloride and extracted 3× with dichlormethane. The combined organic fractions were dried over sodium sulfate, filtered, and concentrated in vacuo. The crude intermediate was dissolved in 100 mL of o-xylene and heated to reflux for 16 h. The reaction was concentrated in vacuo and the resultant residue was purified via silica gel chromatography, eluting with 0-5% methanol in dichloromethane to provide ethyl 9-methyl-4-oxo-4H-quinolizine-3-carboxylate that gave a proton NMR spectra consistent with theory and a mass ion (ES+) of 232.1 for [M+H]+.
Quantity
64.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:10]=1[CH3:16].C([O:19][CH:20]=[C:21]([C:27](OCC)=O)[C:22]([O:24][CH2:25][CH3:26])=[O:23])C.[Cl-].[NH4+]>C1COCC1>[CH3:15][C:11]1[C:10]2[N:9]([C:20](=[O:19])[C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:27][CH:16]=2)[CH:14]=[CH:13][CH:12]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
64.8 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
10 g
Type
reactant
Smiles
N1=C(C(=CC=C1)C)C
Name
Quantity
135 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
62 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.7 mL
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2.5 h
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with dichlormethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude intermediate was dissolved in 100 mL of o-xylene
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC1=CC=CN2C(C(=CC=C12)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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